molecular formula C16H17NO3 B1277951 3-amino-3-[3-(4-methylphenoxy)phenyl]propanoic Acid CAS No. 213192-66-6

3-amino-3-[3-(4-methylphenoxy)phenyl]propanoic Acid

Cat. No.: B1277951
CAS No.: 213192-66-6
M. Wt: 271.31 g/mol
InChI Key: INAQBBFMGZBFDK-UHFFFAOYSA-N
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Description

3-amino-3-[3-(4-methylphenoxy)phenyl]propanoic acid is an organic compound that belongs to the class of amino acids It is characterized by the presence of an amino group, a phenyl group substituted with a methylphenoxy group, and a propanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-amino-3-[3-(4-methylphenoxy)phenyl]propanoic acid typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-methylphenol and 3-bromopropanoic acid.

    Formation of Intermediate: The 4-methylphenol is reacted with 3-bromopropanoic acid under basic conditions to form an intermediate compound, 3-(4-methylphenoxy)propanoic acid.

    Amination: The intermediate is then subjected to amination using ammonia or an amine source to introduce the amino group, resulting in the formation of this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield, purity, and cost-effectiveness. Common industrial methods include:

    Batch Processing: Involves the stepwise addition of reagents and intermediates in a controlled environment.

    Continuous Flow Processing: Utilizes continuous flow reactors to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-amino-3-[3-(4-methylphenoxy)phenyl]propanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as alcohols or amines.

    Substitution: The amino and phenyl groups can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution Reagents: Halogens (Cl2, Br2), alkylating agents (alkyl halides).

Major Products Formed

    Oxidation Products: Oxo derivatives, such as ketones or aldehydes.

    Reduction Products: Alcohols or amines.

    Substitution Products: Halogenated or alkylated derivatives.

Scientific Research Applications

3-amino-3-[3-(4-methylphenoxy)phenyl]propanoic acid has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.

    Biological Studies: It is utilized in studies related to enzyme inhibition, receptor binding, and metabolic pathways.

    Industrial Applications: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-amino-3-[3-(4-methylphenoxy)phenyl]propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets. The pathways involved include:

    Enzyme Inhibition: The compound binds to the active site of enzymes, preventing substrate binding and subsequent catalytic activity.

    Receptor Binding: It interacts with receptors on cell surfaces, influencing signal transduction pathways and cellular responses.

Comparison with Similar Compounds

Similar Compounds

  • 3-amino-3-(4-methoxyphenyl)propanoic acid
  • 3-amino-3-(3,4-dimethoxyphenyl)propanoic acid
  • 3-amino-3-(4-chlorophenyl)propanoic acid

Uniqueness

3-amino-3-[3-(4-methylphenoxy)phenyl]propanoic acid is unique due to the presence of the 4-methylphenoxy group, which imparts distinct chemical and biological properties

Properties

IUPAC Name

3-amino-3-[3-(4-methylphenoxy)phenyl]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO3/c1-11-5-7-13(8-6-11)20-14-4-2-3-12(9-14)15(17)10-16(18)19/h2-9,15H,10,17H2,1H3,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INAQBBFMGZBFDK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)OC2=CC=CC(=C2)C(CC(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70433184
Record name 3-Amino-3-[3-(4-methylphenoxy)phenyl]propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70433184
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

271.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

213192-66-6
Record name 3-Amino-3-[3-(4-methylphenoxy)phenyl]propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70433184
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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